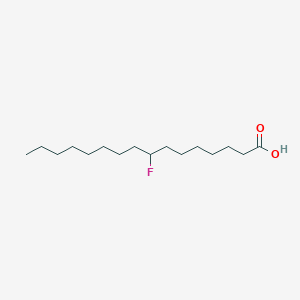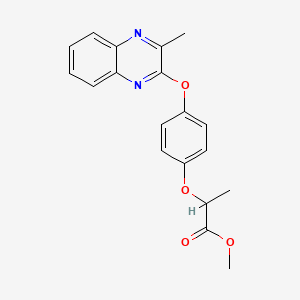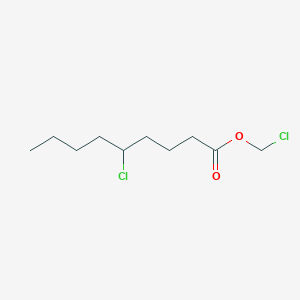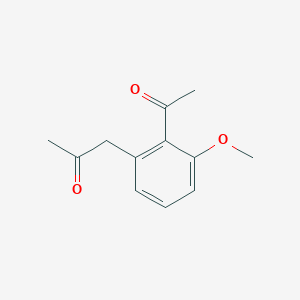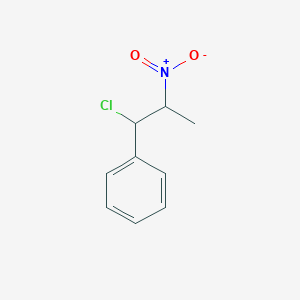
(1-Chloro-2-nitropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-nitropropyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a nitropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of chlorobenzene, followed by the introduction of a propyl group through Friedel-Crafts alkylation. The nitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The Friedel-Crafts alkylation is then carried out using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form (1-Amino-2-nitropropyl)benzene.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: (1-Amino-2-nitropropyl)benzene.
Reduction: (1-Amino-2-nitropropyl)benzene.
Substitution: (1-Hydroxy-2-nitropropyl)benzene.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Chloro-2-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A benzene ring with a single chloro group.
Nitrobenzene: A benzene ring with a single nitro group.
(1-Chloro-2-nitrobenzene): A benzene ring with both chloro and nitro groups but without the propyl group.
Uniqueness
(1-Chloro-2-nitropropyl)benzene is unique due to the presence of both chloro and nitro groups along with a propyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
86705-92-2 |
|---|---|
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(1-chloro-2-nitropropyl)benzene |
InChI |
InChI=1S/C9H10ClNO2/c1-7(11(12)13)9(10)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI-Schlüssel |
VMYWRBRKOIYPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
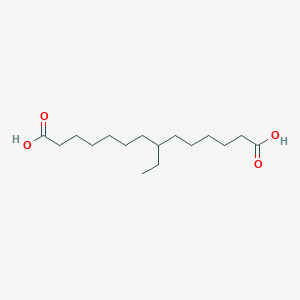

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
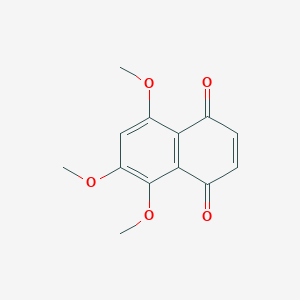

![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
